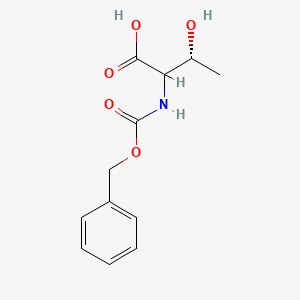

Cbz-L-thr-OH

Description

Historical Development of the Carbobenzyloxy (Cbz) Protecting Group

The field of controlled peptide synthesis was revolutionized in 1932 with the introduction of the Carbobenzyloxy (Cbz or Z) group by Max Bergmann and his student Leonidas Zervas. acs.orgwikipedia.orgresearchgate.net This discovery is considered an "epoch-making" event that laid the foundations for modern peptide chemistry. wikipedia.org Prior to their work, assembling peptides in a controlled manner was exceptionally difficult because the reactive amino group could lead to uncontrolled polymerization. wiley-vch.de

The Bergmann-Zervas synthesis introduced benzyl (B1604629) chloroformate as the reagent to attach the Cbz group to an amino acid's α-amino group. wikipedia.org The genius of this protecting group was its stability under conditions needed for peptide bond formation and its selective removal under mild conditions that did not break the newly formed peptide bonds. wiley-vch.de The Cbz group can be cleaved by catalytic hydrogenation, a method that does not affect the peptide backbone. wiley-vch.demasterorganicchemistry.com This ability to protect the amine and then deprotect it without causing racemization or other unwanted side reactions was a critical breakthrough, enabling the stepwise synthesis of complex peptides for the first time. researchgate.netwikipedia.org For two decades, this method was the dominant procedure in peptide synthesis. wikipedia.org

Significance of L-Threonine Derivatives in Modern Peptide Synthesis

L-Threonine is an essential amino acid distinguished by a side chain containing a hydroxyl group. This functional group is significant in the structure and function of many proteins, participating in hydrogen bonding and serving as a site for post-translational modifications like phosphorylation and glycosylation. Consequently, incorporating L-threonine and its derivatives into synthetic peptides is crucial for creating biologically active molecules for research and therapeutic development. chemimpex.com

However, the presence of the reactive hydroxyl group on threonine's side chain presents a challenge during peptide synthesis, as it can cause unwanted side reactions if left unprotected. biosynth.compeptide.com To ensure the specific formation of the peptide bond at the carboxyl group, the side-chain hydroxyl group often requires its own protecting group. biosynth.com Therefore, L-threonine derivatives, where both the α-amino group and the side-chain hydroxyl group are protected, are essential building blocks in modern peptide synthesis. ontosight.ai For instance, the hydroxyl group can be protected with a tert-butyl group, which is stable during the main synthesis steps but can be removed later. iris-biotech.de This dual protection strategy is vital for controlling the chemical reactions and achieving a high purity of the final peptide product. ontosight.ai

Principles of N-Alpha-Amino Acid Protection in Peptide Chemistry

The core principle of N-alpha-amino acid protection is to temporarily render the α-amino group of an amino acid unreactive. peptide.comwikipedia.org This prevents the amino acid from reacting with itself (self-polymerization) and ensures that it forms a peptide bond in a controlled, sequential manner with another amino acid. biosynth.compeptide.com The synthesis generally proceeds by coupling the free carboxyl group of the N-protected amino acid with the free amino group of the next amino acid in the sequence. nih.govlifetein.com After the peptide bond is formed, the protecting group is removed from the newly added residue, allowing the cycle to repeat. peptide.com

An ideal N-α-protecting group must satisfy several criteria, as detailed in the table below. biosynth.comresearchgate.net

| Property | Description | Importance in Peptide Synthesis |

|---|---|---|

| Ease of Introduction | The group should attach to the α-amino group efficiently and in high yield. biosynth.com | Ensures a good supply of the starting material for synthesis. |

| Stability | Must remain intact during peptide coupling reactions and purification steps. biosynth.comresearchgate.net | Prevents premature deprotection and the formation of side products. |

| Prevention of Racemization | The protecting group should minimize the loss of stereochemical integrity at the α-carbon during activation and coupling. biosynth.comresearchgate.net | Crucial for synthesizing biologically active peptides with the correct 3D structure. |

| Selective Removal | Must be removable under mild conditions that do not cleave the peptide bonds or other protecting groups on the side chains. biosynth.comresearchgate.net | This concept, known as orthogonality, allows for the precise and ordered construction of complex peptides. iris-biotech.defiveable.me |

The Cbz group, along with the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, are foundational protecting groups that fulfill these requirements and are central to strategies like solid-phase peptide synthesis (SPPS). masterorganicchemistry.comresearchgate.net The choice of protecting group strategy is critical and dictates the success or failure of a given peptide synthesis. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO5 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

(3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10?/m1/s1 |

InChI Key |

IPJUIRDNBFZGQN-HNHGDDPOSA-N |

Isomeric SMILES |

C[C@H](C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for Cbz L Thr Oh and Its Functionalized Derivatives

Chemical Synthesis Routes to N-Carbobenzyloxy-L-threonine

The most prevalent method for synthesizing N-Carbobenzyloxy-L-threonine is through the reaction of L-threonine with benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride or Cbz-Cl). guidechem.comwikipedia.orgcommonorganicchemistry.com This reaction is typically carried out under Schotten-Baumann conditions. total-synthesis.comwikidot.com

The Schotten-Baumann reaction involves an acyl halide (in this case, benzyl chloroformate) reacting with an amine (L-threonine) in the presence of a base. jk-sci.comwikipedia.org The reaction is often performed in a two-phase system, consisting of an organic solvent and water, where the base in the aqueous phase neutralizes the hydrochloric acid that is generated as a byproduct. wikipedia.orgorganic-chemistry.org

A typical laboratory procedure involves suspending L-threonine in an aqueous solution of a base, such as sodium carbonate or sodium hydroxide. commonorganicchemistry.comgoogle.com Benzyl chloroformate is then added to the mixture, and the reaction is stirred, often at a reduced temperature (e.g., 0 °C), to control the reaction rate. google.comgoogle.com After the reaction is complete, the mixture is typically acidified to precipitate the Cbz-L-thr-OH product, which can then be isolated by filtration. google.com

Key Reaction Components and Conditions:

| Component | Role | Common Examples |

| Amino Acid | Starting material | L-Threonine |

| Acylating Agent | Introduces the Cbz protecting group | Benzyl Chloroformate (Cbz-Cl) |

| Base | Neutralizes HCl byproduct | Sodium Carbonate (Na2CO3), Sodium Hydroxide (NaOH) |

| Solvent System | Biphasic system | Water and an organic solvent (e.g., THF, Diethyl ether) |

| Temperature | Reaction control | Typically 0 °C to room temperature |

| Workup | Product isolation | Acidification to precipitate the product |

This interactive table summarizes the key components and conditions for the synthesis of N-Carbobenzyloxy-L-threonine.

Preparation of O-Protected Cbz-L-threonine Analogues for Directed Synthesis

The side chain of threonine contains a hydroxyl (-OH) group, which is also reactive and can interfere with peptide coupling or other synthetic steps. To ensure that reactions occur exclusively at the desired positions (the N-terminus or C-terminus), this hydroxyl group often requires its own protecting group.

The preparation of O-protected Cbz-L-threonine analogues involves selectively adding a protecting group to the side-chain hydroxyl group. A commonly used protecting group for this purpose is the tert-butyl (tBu) group. The resulting compound, N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine, often abbreviated as Cbz-Thr(tBu)-OH, is a valuable building block in peptide synthesis. medchemexpress.com This protection strategy is orthogonal, meaning the N-terminal Cbz group and the side-chain tBu group can be removed under different chemical conditions, allowing for selective deprotection during the synthesis. total-synthesis.com

Common Side-Chain Protecting Groups for Cbz-L-threonine:

| Protecting Group | Abbreviation | Resulting Compound | Typical Cleavage Condition |

| tert-Butyl | tBu | Cbz-Thr(tBu)-OH | Moderate to strong acid (e.g., TFA) |

| Benzyl | Bzl | Cbz-Thr(Bzl)-OH | Strong acid (e.g., HF) or hydrogenolysis |

This interactive table compares common side-chain protecting groups used for Cbz-L-threonine.

Strategies for Incorporation into Solution-Phase Peptide Sequences

Solution-phase peptide synthesis (SPPS) is a classical method where reactions are carried out in a homogeneous solution. creative-peptides.com Cbz-L-thr-OH is well-suited for this approach. The core of this process is the formation of a peptide bond, which involves activating the carboxylic acid group of one amino acid to react with the amino group of another. creative-peptides.comuniurb.it

To incorporate Cbz-L-thr-OH into a growing peptide chain, its carboxyl group must be activated. This is achieved using coupling reagents. peptidescientific.com Common coupling reagents used in solution-phase synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptidescientific.compeptide.com These reagents convert the carboxylic acid into a more reactive intermediate, which then readily reacts with the free amino group of another amino acid or peptide to form the new peptide bond. creative-peptides.com

To minimize the risk of racemization (a loss of the specific stereochemistry of the amino acid), additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. peptide.com More advanced phosphonium and aminium/uronium salt reagents like PyBOP and HBTU are also highly effective. uniurb.itpeptide.com

Example of a Solution-Phase Coupling Step: A typical step involves dissolving Cbz-L-thr-OH and the C-terminally protected amino acid (or peptide) in a suitable organic solvent. The coupling reagent (and any additives) is then added, and the reaction is stirred until completion. The workup usually involves extraction and purification steps to isolate the desired protected peptide. researchgate.net

Adaptations and Considerations for Solid-Phase Peptide Synthesis Utilizing Cbz-L-threonine

While historically significant in solution-phase synthesis, the use of the Cbz group in modern solid-phase peptide synthesis (SPPS) is less common but still relevant for specific strategies. peptide.com SPPS involves building the peptide chain on an insoluble resin support, which simplifies the purification process as excess reagents and byproducts can be washed away by filtration. peptide.com

The two dominant strategies in modern SPPS are based on the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups for the N-terminus. lifetein.com

Fmoc/tBu Strategy: This is the most popular method. lifetein.com The N-terminal Fmoc group is base-labile (removed with a base like piperidine), while the side-chain protecting groups (like tBu) and the resin linker are acid-labile (cleaved with an acid like trifluoroacetic acid, TFA). This represents a true "orthogonal" protection scheme, as the two types of protecting groups are removed by completely different chemical mechanisms. nih.govbiosynth.com

Boc/Bzl Strategy: In this older strategy, the N-terminal Boc group is removed with a moderate acid (like TFA), while the side-chain protecting groups (often benzyl-based) and the resin linker require a very strong acid (like hydrofluoric acid, HF) for cleavage. peptide.compeptide.com This is considered a "quasi-orthogonal" scheme because both deprotection steps use acid, but of vastly different strengths. biosynth.comresearchgate.net

The Cbz group is typically removed by catalytic hydrogenolysis (H2 gas with a palladium catalyst) or with strong acids like HF. total-synthesis.comscientificupdate.com This makes it incompatible with the standard Fmoc/tBu strategy because the hydrogenolysis conditions are not standard in automated synthesizers and strong acid would cleave the peptide from the resin. It is more compatible with the Boc/Bzl strategy, where strong acid is already used for the final cleavage step. iris-biotech.de However, the need for HF, a highly corrosive and toxic reagent, is a major drawback of the Boc/Bzl approach. lifetein.comiris-biotech.de

Comparison of SPPS Protecting Group Strategies:

| Strategy | N-α Protection | N-α Deprotection | Side-Chain/Cleavage | Orthogonality |

| Fmoc/tBu | Fmoc (Base-labile) | Piperidine | Acid (TFA) | Fully Orthogonal |

| Boc/Bzl | Boc (Acid-labile) | Moderate Acid (TFA) | Strong Acid (HF) | Quasi-Orthogonal |

| Cbz-based | Cbz (H2/Pd or Strong Acid) | Hydrogenolysis / Strong Acid | Strong Acid (HF) | Not fully orthogonal with standard linkers |

This interactive table provides a comparative analysis of the main strategies used in Solid-Phase Peptide Synthesis.

Using the Cbz group directly in stepwise SPPS presents several challenges:

Deprotection Conditions: The standard deprotection method for Cbz, catalytic hydrogenolysis, is difficult to perform on a solid support. scientificupdate.com It requires a specialized setup to handle hydrogen gas and the catalyst, which is not compatible with most automated peptide synthesizers.

Acid Lability: While Cbz is stable to the moderate acid (TFA) used for Boc removal, it can be cleaved by very strong acids. total-synthesis.com If a Cbz group is desired on the final N-terminus of a peptide synthesized via the Fmoc/tBu method, it can be added as the final amino acid. However, its stability during the final TFA cleavage of side-chain protecting groups can be a concern. researchgate.net

Catalyst Poisoning: If the peptide sequence contains sulfur-containing amino acids like cysteine or methionine, these can "poison" the palladium catalyst used for hydrogenolysis, making the Cbz removal inefficient.

A primary application for Cbz-protected amino acids in the context of SPPS is for the synthesis of protected peptide fragments that will be used in a subsequent fragment condensation step. peptide.com

Application of Fragment Condensation in Constructing Peptides with Cbz-L-threonine Segments

Fragment condensation is a powerful strategy for synthesizing large peptides or proteins. peptide.com Instead of adding amino acids one by one, this "convergent" approach involves synthesizing several smaller, protected peptide fragments first and then joining them together. nih.gov

Cbz-L-threonine is highly valuable in this context. A peptide segment can be synthesized (either in solution or on a special resin) with a Cbz group protecting its N-terminus. peptide.com This fully protected fragment is then cleaved from the resin while keeping its side-chain protecting groups and the N-terminal Cbz group intact. peptide.com

These Cbz-protected peptide segments can then be coupled to other fragments in solution or on a solid support. The Cbz group serves as a stable "permanent" protecting group for the fragment's N-terminus during these coupling steps. Once the full-length peptide is assembled, the Cbz group is removed in one of the final deprotection steps. This approach avoids the repetitive deprotection cycles on a large, potentially aggregating peptide chain, which can be a major challenge in stepwise SPPS. nih.gov

Mechanistic Aspects and Advanced Protecting Group Chemistry of the Cbz Moiety in Threonine Conjugates

Chemical Stability and Orthogonality of the Cbz Group

The effectiveness of a protecting group is defined by its stability under a range of reaction conditions and its ability to be removed selectively in the presence of other protecting groups, a property known as orthogonality. biosynth.com The Cbz group exhibits robust stability towards both acidic and basic conditions, making it a reliable choice for amine protection. total-synthesis.comthieme-connect.com

A key advantage of the Cbz group is its orthogonality with several other widely used amine protecting groups in peptide synthesis. total-synthesis.com This allows for complex synthetic strategies where different parts of a molecule can be deprotected sequentially. For instance, the Cbz group can be removed under conditions that leave tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc) groups intact. total-synthesis.commasterorganicchemistry.comluxembourg-bio.com This orthogonality is fundamental for synthesizing complex peptides where precise control over reactive sites is necessary. masterorganicchemistry.com While highly versatile, the orthogonality of the Cbz group is not absolute; it can be susceptible to cleavage under harsh acidic conditions or in the presence of certain transition metal catalysts. total-synthesis.com

| Protecting Group | Typical Cleavage Condition | Orthogonal to Cbz? | Comments |

|---|---|---|---|

| Boc (tert-Butyloxycarbonyl) | Strong Acid (e.g., TFA) wikipedia.org | Yes total-synthesis.commasterorganicchemistry.com | Cbz is stable to the acidic conditions used for Boc removal. |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) wikipedia.org | Yes total-synthesis.commasterorganicchemistry.com | Cbz is stable to the basic conditions used for Fmoc removal. |

| Alloc (Allyloxycarbonyl) | Pd(0) catalysis researchgate.net | Yes luxembourg-bio.comresearchgate.net | Both are removed by palladium, but under different conditions, allowing for selective cleavage. |

| Trt (Trityl) | Mild Acid total-synthesis.com | Yes total-synthesis.com | Cbz is stable to the mild acidic conditions used for Trt removal. |

Selective N-Cbz Deprotection Methodologies

The selective removal of the Cbz group is a critical step in synthetic pathways. Various methods have been developed to achieve this transformation, each with specific advantages and applications depending on the substrate's complexity and the presence of other functional groups.

The most prevalent and mildest method for cleaving the Cbz group is catalytic hydrogenolysis. masterorganicchemistry.comhighfine.com This reaction is typically performed using a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C), in the presence of a hydrogen source. total-synthesis.commasterorganicchemistry.com Molecular hydrogen (H₂) is the standard hydrogen source, but other donors like ammonium formate can be used in a process known as transfer hydrogenation. total-synthesis.comresearchgate.net

The mechanism involves the reductive cleavage of the benzylic carbon-oxygen bond, which liberates the unstable carbamic acid intermediate. total-synthesis.com This intermediate rapidly decarboxylates to yield the free amine, with toluene (B28343) and carbon dioxide as byproducts. total-synthesis.comhighfine.com A significant advantage of this method is that it proceeds under neutral pH, thereby preserving acid- and base-sensitive functional groups that may be present in the molecule. masterorganicchemistry.com For specific applications, such as with cysteine-containing peptides, the reaction can be carried out in liquid ammonia. nih.gov

While catalytic hydrogenolysis is widely used, alternative conditions are necessary for substrates that are incompatible with hydrogenation catalysts, for example, those containing easily reducible functional groups or catalyst poisons like sulfur. google.com

Alternative reductive protocols have been developed. One such method employs nickel boride, generated in situ from nickel(II) chloride hexahydrate and sodium borohydride in methanol. researchgate.net This system provides an efficient and inexpensive means for the deprotection of Cbz-protected amines and phenols at ambient temperature under neutral conditions. researchgate.net

Furthermore, nucleophilic deprotection methods offer a valuable alternative. A protocol utilizing 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide (DMAc) has been shown to effectively cleave Cbz groups. organic-chemistry.orgorganic-chemistry.orgnih.gov This approach is particularly advantageous for complex molecules with functionalities that are sensitive to either standard hydrogenolysis or acidic conditions. organic-chemistry.orgnih.gov For certain N-Cbz protected heterocyclic compounds, even simple low-carbon alcohols like methanol have been reported as effective deprotecting reagents. researchgate.net

Although the Cbz group is valued for its general stability towards acids, it can be cleaved under strong or harsh acidic conditions. total-synthesis.com Reagents such as hydrogen bromide (HBr) or excess hydrogen chloride (HCl) can effect its removal. total-synthesis.com The mechanism is believed to involve the protonation of the carbamate (B1207046) oxygen, followed by a nucleophilic attack (Sₙ2) by the counterion on the benzylic carbon, leading to cleavage and subsequent decarboxylation. total-synthesis.com

Recently, milder acid-mediated methods have been developed. A notable example is the combination of a Lewis acid, aluminum chloride (AlCl₃), with the fluorinated solvent 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). thieme-connect.comorganic-chemistry.org This system effectively deprotects N-Cbz groups at room temperature with good functional group tolerance, offering a safer and cost-effective alternative to methods requiring pyrophoric reagents like hydrogen gas. thieme-connect.comorganic-chemistry.org This method also demonstrates orthogonality, as it can selectively remove the Cbz group in the presence of benzyl (B1604629) (Bn) ethers. thieme-connect.com

| Methodology | Typical Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C total-synthesis.commasterorganicchemistry.com | Very mild; neutral pH; most common method; sensitive to catalyst poisons. masterorganicchemistry.comgoogle.com |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C researchgate.net | Avoids use of H₂ gas; mild conditions. total-synthesis.com |

| Reductive (Non-Hydrogenolysis) | NiCl₂·6H₂O, NaBH₄ researchgate.net | Mild; neutral; suitable for substrates with reducible groups. researchgate.net |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ organic-chemistry.orgnih.gov | Useful for substrates sensitive to reduction or acid. organic-chemistry.org |

| Acid-Mediated Cleavage | HBr, TFA; AlCl₃/HFIP total-synthesis.comthieme-connect.com | Conditions range from harsh to mild; AlCl₃/HFIP offers good functional group tolerance. thieme-connect.com |

Side-Chain Protection Strategies for the Threonine Hydroxyl Group in Cbz-Protected Peptides

The side chain of threonine contains a secondary hydroxyl group which often requires protection during peptide synthesis to prevent undesired side reactions, such as O-acylation during coupling steps. ias.ac.innih.gov The choice of protecting group for the threonine side chain must be compatible with the protection strategy used for the N-terminus.

In peptide synthesis strategies that utilize the acid-labile Boc group for N-terminal protection (Boc chemistry), the threonine side-chain hydroxyl group is most commonly protected as a benzyl ether (Bzl). peptide.compeptide.com The Bzl group is stable under the acidic conditions required for Boc removal (e.g., trifluoroacetic acid, TFA). peptide.com

However, when the N-terminus is protected with a Cbz group, the use of a Bzl ether for side-chain protection presents a challenge of orthogonality, as both groups are typically removed by the same method: catalytic hydrogenolysis. libretexts.org This can lead to simultaneous deprotection of both the N-terminus and the side chain. Despite this, selective deprotection can sometimes be achieved due to differences in reactivity. Furthermore, the hydrogenolysis of Bzl ethers can be inhibited by the addition of certain compounds like ammonia or pyridine, which can allow for the selective removal of the more labile Cbz group. organic-chemistry.orgmissouri.edu In contrast, strategies employing the base-labile Fmoc group for N-terminal protection typically use acid-labile side-chain protection for threonine, such as the tert-butyl (tBu) ether, ensuring full orthogonality. peptide.com

tert-Butyl Ether (tBu) Protection

The tert-butyl (tBu) ether is a widely utilized protecting group for the hydroxyl function of threonine in peptide synthesis, particularly within the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. peptide.comias.ac.in Its popularity stems from its stability to a wide range of reaction conditions and its facile removal under specific acidic conditions.

Mechanism of Protection:

The formation of the tBu ether on the side chain of Cbz-L-thr-OH typically proceeds via an acid-catalyzed alkoxylation reaction. This involves the reaction of the threonine hydroxyl group with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism is initiated by the protonation of isobutylene to generate a stable tertiary carbocation, the tert-butyl cation. The lone pair of electrons on the hydroxyl oxygen of the threonine side chain then acts as a nucleophile, attacking the electrophilic tert-butyl cation. Subsequent deprotonation of the resulting oxonium ion yields the tert-butyl ether and regenerates the acid catalyst.

Mechanism of Deprotection:

The cleavage of the tBu ether is achieved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA). peptide.com The deprotection mechanism is essentially the reverse of the protection step. It begins with the protonation of the ether oxygen, which makes it a good leaving group. The C-O bond then cleaves to release the protected hydroxyl group and the highly stable tert-butyl cation. This carbocation is typically scavenged in the reaction medium to prevent potential side reactions. The stability of the tert-butyl cation is a key thermodynamic driving force for this deprotection reaction.

The use of tBu as a protecting group for the threonine side chain is a cornerstone of the Fmoc/tBu orthogonal protection strategy. In this scheme, the base-labile Fmoc group is used for temporary N-terminal protection, while the acid-labile tBu group provides permanent protection for the side chain, to be removed during the final cleavage from the solid support. peptide.com

| Protecting Group | Protection Reagent | Deprotection Condition | Key Mechanistic Feature |

|---|---|---|---|

| tert-Butyl (tBu) | Isobutylene/H+ | Trifluoroacetic Acid (TFA) | Formation and cleavage via a stable tert-butyl carbocation |

Trityl Ether (Trt) Protection

The trityl (Trt) group, or triphenylmethyl group, is another acid-labile protecting group employed for the hydroxyl side chain of threonine. peptide.com Its steric bulk can offer advantages in certain synthetic contexts, and its removal can be achieved under milder acidic conditions compared to the tBu group.

Mechanism of Protection:

The introduction of the trityl group onto the threonine side chain is typically accomplished by reacting Cbz-L-thr-OH with trityl chloride (Trt-Cl) in the presence of a base, such as pyridine. The reaction proceeds via an SN1 mechanism. total-synthesis.com Trityl chloride dissociates to form the highly stable trityl carbocation, which is stabilized by resonance across the three phenyl rings. The hydroxyl group of the threonine side chain then acts as a nucleophile, attacking the trityl cation to form the trityl ether. The base serves to neutralize the hydrochloric acid generated during the reaction.

Mechanism of Deprotection:

Similar to the tBu group, the trityl group is removed by acid-catalyzed cleavage. total-synthesis.com Protonation of the ether oxygen facilitates the departure of the protected hydroxyl group, generating the very stable trityl cation. The high stability of this carbocation allows for the use of milder acidic conditions for deprotection, such as dilute TFA or acetic acid. total-synthesis.com This increased acid lability makes the Trt group orthogonal to other protecting groups that require stronger acids for removal. However, this sensitivity also necessitates careful consideration of the reaction conditions throughout the synthetic sequence to prevent premature deprotection.

| Protecting Group | Protection Reagent | Deprotection Condition | Key Mechanistic Feature |

|---|---|---|---|

| Trityl (Trt) | Trityl Chloride/Base | Mild Acid (e.g., dilute TFA, Acetic Acid) | Formation and cleavage via a highly stable trityl carbocation |

Rational Design and Evaluation of Cbz Alternatives for Threonine Protection (e.g., iNoc)

While the benzyloxycarbonyl (Cbz) group is a classical and effective N-terminal protecting group, its lability to catalytic hydrogenation and strong acids can sometimes be a limitation, especially in complex peptide synthesis involving other sensitive functionalities. This has driven the rational design of alternative protecting groups with tailored stability and cleavage properties. One such promising alternative is the isonicotinyloxycarbonyl (iNoc) group. iris-biotech.de

Rational Design of the iNoc Group:

The design of the iNoc protecting group is a clear example of strategic molecular engineering to overcome the shortcomings of the Cbz group, particularly its instability in acidic conditions often used for the removal of Boc groups. iris-biotech.de The key innovation in the iNoc group is the replacement of the phenyl ring of the Cbz group with a pyridine ring. This seemingly subtle change has profound effects on the electronic properties and, consequently, the chemical stability of the protecting group. The electron-withdrawing nature of the nitrogen atom in the pyridine ring decreases the electron density of the benzylic-type position, rendering the iNoc group significantly more stable towards acidic conditions compared to the Cbz group. iris-biotech.de

Evaluation of iNoc as a Cbz Alternative:

The evaluation of the iNoc group reveals several advantages over the traditional Cbz group for the protection of amino acids like threonine:

Acid Stability: The iNoc group is highly stable under the acidic conditions typically used to remove Boc protecting groups (e.g., strong TFA solutions). iris-biotech.de This orthogonality is a significant advantage in synthetic strategies that employ both Boc and a Cbz-like protecting group.

Mild Reductive Cleavage: Despite its acid stability, the iNoc group can be readily cleaved under mild reductive conditions. iris-biotech.de This can be achieved through methods such as catalytic hydrogenation (e.g., using 5% Pd/C), or with reducing agents like zinc dust in aqueous acetic acid or samarium(II) iodide in aqueous DMF. iris-biotech.de These mild conditions are compatible with a wide array of other functional groups commonly found in peptide synthesis.

Enhanced Solubility: Peptides protected with the iNoc group have been observed to exhibit increased solubility in polar solvents. iris-biotech.de This can be particularly beneficial in the synthesis of long or aggregation-prone peptide sequences.

Orthogonality: The iNoc group is orthogonal to other commonly used protecting groups. Its stability to acid allows for the selective removal of Boc groups, and its reductive cleavage does not affect acid-labile or base-labile protecting groups. iris-biotech.de

These features make the iNoc group a rationally designed and highly effective alternative to the Cbz group for the protection of the N-terminus of threonine and other amino acids, especially in the context of modern solid-phase peptide synthesis methodologies.

| Feature | Cbz (Benzyloxycarbonyl) | iNoc (Isonicotinyloxycarbonyl) |

|---|---|---|

| Structural Difference | Benzyl group attached to a carbamate | Isonicotinyl (4-pyridylmethyl) group attached to a carbamate |

| Acid Stability | Labile to strong acids | Highly stable to strong acids iris-biotech.de |

| Cleavage Conditions | Catalytic hydrogenation, strong acids | Mild reductive cleavage (e.g., Zn/AcOH, catalytic hydrogenation) iris-biotech.de |

| Orthogonality with Boc | Limited | Excellent iris-biotech.de |

| Solubility Enhancement | Not a primary feature | Can increase peptide solubility in polar solvents iris-biotech.de |

Specialized Applications of Cbz L Thr Oh in Complex Molecular Architectures

Synthesis of Linear Peptide Chains and Oligomers

The primary application of Cbz-L-thr-OH is as a protected building block in the synthesis of linear peptides and oligomers. guidechem.com The Cbz group effectively masks the nucleophilicity of the α-amino group, allowing the carboxyl group to be activated and coupled to the free amino group of another amino acid or peptide chain. peptide.com This process can be performed in either solution-phase or solid-phase peptide synthesis (SPPS). nih.gov

In solution-phase synthesis, Cbz-L-thr-OH is coupled with an amino acid ester, and the resulting dipeptide can be extended sequentially. Research has demonstrated the synthesis of various peptide fragments using this approach. For instance, the dipeptide ((Benzyloxy)carbonyl)-L-phenylalanyl-L-threonine (Cbz-L-Phe-L-Thr-OH) was successfully synthesized by coupling Cbz-L-Phe with L-Thr-OH. arkat-usa.org Similarly, the preparation of Cbz-L-Phe-L-Thr-OMe showcases the utility of Cbz-protected amino acids in forming peptide bonds. frontiersin.org The Cbz protecting group is stable under a variety of coupling conditions but can be readily removed by catalytic hydrogenolysis, which cleaves the benzyl-oxygen bond to release the free amine along with toluene (B28343) and carbon dioxide, or by using strong acids like HBr in acetic acid. nih.govpeptide.com

This strategy is not limited to dipeptides; it is integral to the assembly of longer oligomers. An example is the fragment Cbz-Val-D-allo-Ile-Thr-Nva-OMe, which was prepared as part of a convergent solution-phase synthesis strategy for a more complex peptide. elte.hu The predictability and reliability of the Cbz group make it a valuable tool for creating specific, well-defined linear peptide sequences.

| Peptide Fragment | Synthesis Context | Reference |

|---|---|---|

| Cbz-L-Phe-L-Thr-OH | Intermediate for chemical ligation studies. | arkat-usa.org |

| Cbz-L-Thr-L-Cys-OH | Dipeptide fragment prepared for chemical ligation experiments. | rsc.org |

| Cbz-L-Phe-L-Thr-OMe | Product of a peptide coupling reaction mediated by a benziodoxole-based reagent. | frontiersin.org |

| Cbz-Val-D-allo-Ile-Thr-Nva-OMe | Oligopeptide fragment in the solution-phase synthesis of ABT-510. | elte.hu |

Preparation of Constrained Peptide Analogues and Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability or bioavailability. Cbz-L-thr-OH is a valuable precursor for creating constrained peptide analogues, where the conformational flexibility of the peptide backbone is reduced to lock in a bioactive conformation.

One approach involves the chemical modification of the threonine residue within a peptide. For instance, peptides containing serine or threonine amides protected with a carbamate (B1207046) group like Cbz can undergo reactions to form dehydroamino acids, which are precursors to cyclized and constrained structures. unibo.it Another strategy employs N-(Cbz)-protected epoxide derivatives of amino acids as versatile bis-electrophiles for synthesizing peptide mimics. ysu.am The use of N-(Cbz)oxiranylglycine to construct γ-lactam-containing peptidomimetics demonstrates how the Cbz-protected scaffold can be used to build rigid ring systems that constrain peptide conformations. ysu.am

Furthermore, Cbz-protected amino acids are utilized in the synthesis of peptidomimetics designed as enzyme inhibitors. Research into inhibitors for the protein kinase Akt has involved the creation of imidazo[1,2-a]pyridine-based peptidomimetics, a process that relies on building blocks like Cbz-Lys(Boc)-OH, illustrating the role of Cbz-protected amino acids in medicinal chemistry. medchemexpress.com The synthesis of pseudoproline (ΨPro) dipeptides from threonine also offers a method to create temporary conformational locks that can aid in the synthesis of complex or aggregation-prone peptide sequences. acs.org

Stereoselective Synthesis of Dehydroamino Acids and Dehydropeptides from O-Cbz-Threonine Precursors

Dehydroamino acids are non-proteinogenic amino acids containing a carbon-carbon double bond and are key components of many biologically active natural products. researchgate.net They also serve as important intermediates for the synthesis of unnatural amino acids. researchgate.net A highly effective strategy for synthesizing dehydroamino acid derivatives involves the stereoselective elimination of water from β-hydroxy amino acids like threonine.

In this context, the hydroxyl group of threonine is often activated by converting it into a better leaving group. One powerful method uses O-Carbobenzyloxy (O-Cbz) derivatives of threonine as precursors. researchgate.net These O-Cbz derivatives can be prepared and incorporated into peptides using standard synthesis techniques due to their high stability. researchgate.netresearchgate.net The subsequent elimination reaction is induced under mild basic conditions, such as treatment with potassium carbonate (K2CO3) in dimethylformamide (DMF) or with tetrabutylammonium (B224687) fluoride (B91410) (TBAF). researchgate.netresearchgate.netramapanicker.net This process yields the corresponding dehydroamino butyric acid residue within the peptide chain. researchgate.netresearchgate.net The reaction proceeds via an anti-selective E2 elimination and is mild enough to prevent racemization of other stereocenters in the peptide. researchgate.netresearchgate.net

An alternative method for stereospecific dehydration utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a copper(II) catalyst, such as CuCl2. organic-chemistry.org This method has been successfully applied to N-benzyloxycarbonylthreonine substrates, yielding (E)-α,β-dehydroamino acids with high stereoselectivity and in good yields. organic-chemistry.org The choice of dehydrating agent is critical, as others can lead to less favorable isomer ratios. organic-chemistry.org

| Precursor | Reagents | Key Feature | Product Stereochemistry | Reference |

|---|---|---|---|---|

| O-Cbz-Threonine derivative | K2CO3 in DMF at 65 °C | Anti-selective elimination from a stable carbonate derivative. | Not specified, but high yield. | researchgate.netresearchgate.net |

| O-Cbz-Threonine derivative | Tetrabutylammonium fluoride (TBAF) | Milder and more efficient E2 anti-selective elimination. | Not specified, but high yield. | researchgate.netramapanicker.net |

| N-Cbz-Threonine derivative | EDC, CuCl2 | Stereospecific dehydration of the β-hydroxy group. | (E)-isomer with high purity. | organic-chemistry.org |

| N-Acyl-Threonine derivative | Thionyl chloride, then base (e.g., DBU) | Elimination via a cyclic sulfamidite intermediate. | Highly stereoselective, dependent on initial stereochemistry. | stanford.edu |

Utilization in Chemical Ligation and Native Chemical Ligation Strategies

Chemical ligation techniques are powerful methods for synthesizing large peptides and proteins by joining smaller, unprotected peptide fragments. arkat-usa.org Native Chemical Ligation (NCL), the most prominent of these methods, typically involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. ethz.ch

Innovative extensions of this chemistry have been developed that utilize O-acylated threonine residues to facilitate ligation, bypassing the strict requirement for cysteine at the ligation site. arkat-usa.org In these strategies, Cbz-protected amino acids play a crucial role in the synthesis of the required peptide fragments. For example, a dipeptide such as Cbz-L-Phe-L-Thr-OH can be synthesized as a precursor. arkat-usa.org The hydroxyl group of the threonine residue in this dipeptide is then acylated with another N-protected amino acid (e.g., Cbz-L-Ala) to create an O-acyl isopeptide. arkat-usa.orgarkat-usa.org This isopeptide is a key intermediate where the peptide bond is temporarily formed through the threonine side-chain oxygen. arkat-usa.org

Upon deprotection of the N-terminus, this isopeptide intermediate undergoes a spontaneous and rapid intramolecular O-to-N acyl transfer, which rearranges the ester linkage into a native amide bond, thus ligating the peptide fragments. arkat-usa.orgarkat-usa.orgresearchgate.net This acyl migration can proceed through 8- and 11-membered cyclic transition states. arkat-usa.org Therefore, while Cbz-L-thr-OH itself is not the direct ligating agent, its use (and the use of other Cbz-amino acids) is fundamental to constructing the precisely engineered O-acyl isopeptide fragments that enable these advanced ligation strategies. arkat-usa.orgarkat-usa.org

Role in the Synthesis of Non-Canonical Amino Acid Conjugates

The versatility of Cbz-L-thr-OH extends to the synthesis of bioconjugates, where peptides are linked to non-peptidic molecules such as lipids, carbohydrates, or other small molecules to impart new functions. The threonine side-chain hydroxyl group provides a convenient handle for such modifications.

The Cbz group serves as a robust N-terminal protection while chemical transformations are carried out on other parts of the amino acid. For example, Cbz-protected amino acids are used as building blocks for creating conjugates with non-canonical structures like taurine (B1682933). researchgate.net In one reported synthesis, taurine was first N-protected with a Cbz group and then activated, allowing it to be coupled with various nucleophiles to generate N- and O-taurine conjugates. researchgate.net

This principle is broadly applicable. The synthesis of complex molecules like peptide-porphyrin conjugates or peptide-nucleoside conjugates often relies on the use of protected amino acid building blocks. nih.govnih.gov The Cbz group is particularly useful in these multi-step syntheses due to its stability and orthogonal removal conditions relative to other protecting groups that might be used on the non-canonical moiety. This allows for the precise and controlled assembly of complex, non-canonical amino acid conjugates for applications in materials science and medicinal chemistry. nih.gov

Advanced Analytical Spectroscopies and Chromatographic Techniques for Cbz L Thr Oh Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of Cbz-L-thr-OH in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR Characterization

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in the Cbz-L-thr-OH molecule. The chemical shift (δ) of each proton is indicative of its local electronic environment, while signal multiplicity reveals information about neighboring protons (spin-spin coupling). The following table summarizes the characteristic ¹H NMR signals for Cbz-L-thr-OH, typically recorded in a solvent such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Phenyl (C₆H₅) | ~7.30 - 7.40 | Multiplet | 5H |

| Amide (NH) | ~6.98 | Doublet | 1H |

| Benzylic (CH₂) | ~5.06 | Singlet | 2H |

| α-CH | ~4.10 | Multiplet | 1H |

| β-CH | ~3.98 | Multiplet | 1H |

| Methyl (CH₃) | ~1.11 | Doublet | 3H |

Note: Data is compiled from typical values and may vary based on solvent and experimental conditions.

The aromatic protons of the carbobenzyloxy (Cbz) group appear as a complex multiplet in the downfield region (~7.3-7.4 ppm). The benzylic protons (C₆H₅CH ₂) typically present as a singlet around 5.06 ppm. The protons on the threonine backbone, the α- and β-hydrogens, appear as multiplets due to coupling with each other and, in the case of the β-proton, with the methyl group protons. The methyl protons themselves appear as a doublet around 1.11 ppm due to coupling with the adjacent β-proton.

Carbon-13 (¹³C) NMR Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in Cbz-L-thr-OH gives a distinct signal, with its chemical shift dependent on its hybridization and chemical environment. While specific experimental data can vary, the expected chemical shift regions for the carbons in Cbz-L-thr-OH are well-established.

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

| Carboxylic Acid (COOH) | 170 - 175 |

| Urethane (B1682113) Carbonyl (N-COO-C) | 155 - 160 |

| Phenyl (C₆H₅) - C (quaternary) | 135 - 140 |

| Phenyl (C₆H₅) - CH | 125 - 130 |

| Benzylic (CH₂) | 65 - 70 |

| β-CH (bearing -OH) | 65 - 70 |

| α-CH (bearing -NH) | 55 - 60 |

| Methyl (CH₃) | 15 - 20 |

Note: These are predicted chemical shift ranges based on general principles of ¹³C NMR spectroscopy.

The two carbonyl carbons—from the carboxylic acid and the Cbz protecting group—are the most deshielded, appearing furthest downfield. The aromatic carbons of the phenyl ring typically resonate in the 125-140 ppm range. The aliphatic carbons, including the benzylic CH₂, the α- and β-carbons of the threonine residue, and the terminal methyl group, appear in the upfield region of the spectrum.

Two-Dimensional NMR (COSY, HMBC, HSQC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR spectra by revealing through-bond and through-space correlations between nuclei. scienceopen.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Cbz-L-thr-OH, a COSY spectrum would show a cross-peak between the α-CH and the β-CH, confirming their connectivity. Further correlation would be observed between the β-CH and the protons of the methyl (CH₃) group. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, connecting the methyl proton doublet at ~1.11 ppm to the methyl carbon signal at ~15-20 ppm. emerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically two or three bonds). columbia.edu HMBC is invaluable for establishing the connectivity between different functional groups. For example, it would show a correlation from the benzylic protons (~5.06 ppm) to the urethane carbonyl carbon (~155-160 ppm) and the quaternary aromatic carbon (~135-140 ppm), confirming the structure of the Cbz group and its attachment to the threonine nitrogen. emerypharma.com

High-Accuracy Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, thermally labile molecules like Cbz-L-thr-OH. In positive ion mode, the molecule is typically observed as a protonated molecular ion [M+H]⁺. Given the molecular weight of Cbz-L-thr-OH is 253.25 g/mol , the primary ion would be expected at an m/z of approximately 254.26. Sodium adducts [M+Na]⁺ at m/z ~276.24 may also be observed.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the precursor ion (e.g., m/z 254.26) to generate product ions. The fragmentation pattern provides valuable structural information. A plausible fragmentation pathway for protonated Cbz-L-thr-OH involves characteristic losses from both the protecting group and the amino acid core.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss |

| 254.26 | 210.25 | 44.01 | CO₂ (from carboxylic acid) |

| 254.26 | 162.11 | 92.15 | C₇H₈ (Toluene) |

| 254.26 | 108.06 | 146.20 | C₈H₈O₂ (from Cbz group) |

| 254.26 | 91.05 | 163.21 | C₈H₉NO₃ (Tropylium ion formation) |

| 210.25 | 74.06 | 136.19 | C₈H₈O (Loss from intermediate) |

Note: These m/z values are calculated based on expected fragmentation pathways. Actual observed fragments may vary.

Key fragmentation events include the loss of CO₂ from the carboxylic acid, and cleavages within the Cbz group, often leading to the formation of a stable tropylium (B1234903) ion at m/z 91. uab.edu Fragmentation of the threonine side chain, such as the loss of water (H₂O), is also possible. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of a molecule, as the exact mass of a molecule is unique to its specific atomic composition. researchgate.net

For Cbz-L-thr-OH, the molecular formula is C₁₂H₁₅NO₅. The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element.

Calculated Exact Mass: 253.09502 g/mol

An experimental HRMS measurement yielding a value extremely close to the calculated mass (e.g., within 5 ppm error) provides strong evidence for the assigned molecular formula. This high level of accuracy allows differentiation between C₁₂H₁₅NO₅ and other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby confirming the identity of the compound with a high degree of confidence. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity of N-Carbobenzyloxy-L-threonine (Cbz-L-thr-OH) and for real-time monitoring of chemical reactions in which it participates. Its high resolution and sensitivity make it indispensable for separating the target compound from starting materials, byproducts, and potential impurities, including diastereomers that may arise during synthesis.

Reversed-phase (RP) HPLC is a commonly employed mode for the analysis of Cbz-L-thr-OH. In this technique, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The presence of the nonpolar carbobenzyloxy (Cbz) group in Cbz-L-thr-OH allows for good retention and separation on standard RP columns, such as those with a C18 stationary phase.

A specific RP-HPLC method for the analysis of N-((Benzyloxy)carbonyl)-L-threonine involves the use of a Newcrom R1 column. sielc.com This column is characterized by its low silanol (B1196071) activity, which minimizes undesirable interactions and improves peak shape. The separation can be achieved under simple isocratic or gradient conditions using a mobile phase consisting of acetonitrile (B52724) (a common organic modifier), water, and an acid such as phosphoric acid or formic acid. sielc.com The acid is added to the mobile phase to suppress the ionization of the carboxylic acid group of Cbz-L-thr-OH, leading to better retention and more symmetrical peaks. For applications requiring compatibility with mass spectrometry (MS), volatile acids like formic acid are preferred over non-volatile acids like phosphoric acid. sielc.com

The following interactive data table outlines a typical set of parameters for an RP-HPLC method for Cbz-L-thr-OH analysis.

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Newcrom R1 (C18) | Provides a nonpolar surface for hydrophobic interactions. |

| Mobile Phase | Acetonitrile / Water / Phosphoric Acid (or Formic Acid) | The organic modifier (acetonitrile) controls the elution strength, while the acid suppresses ionization. |

| Detection | UV Absorbance at 254 nm | The benzene (B151609) ring in the Cbz group provides a strong chromophore for UV detection. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate for efficient separation. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |

For reaction monitoring, HPLC allows for the quantitative tracking of the consumption of reactants and the formation of products over time. By injecting aliquots of the reaction mixture at different time points, a kinetic profile of the reaction can be generated. This is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurity formation.

In the context of purity assessment, HPLC is particularly powerful for identifying and quantifying process-related impurities and degradation products. Chiral HPLC, using a chiral stationary phase (CSP), can be employed to separate and quantify the diastereomeric purity of Cbz-L-thr-OH, specifically to detect the presence of the corresponding allo-diastereomer, N-Cbz-L-allo-threonine.

Terahertz Time-Domain Spectroscopy (THz-TDS) for Diastereomeric Analysis

Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging and powerful spectroscopic technique for the non-destructive analysis of solid-state materials. It operates in the far-infrared region of the electromagnetic spectrum, typically between 0.1 and 10 THz. This frequency range corresponds to the low-energy collective vibrational modes of crystal lattices and intermolecular interactions, such as hydrogen bonding. spectroscopyonline.com These vibrational modes are highly sensitive to the three-dimensional arrangement of molecules in a crystal, making THz-TDS an excellent tool for distinguishing between different solid-state forms, including diastereomers. nih.gov

Diastereomers, such as L-threonine and L-allo-threonine, have different spatial arrangements of atoms and thus form distinct crystal lattice structures. These differences in crystal packing and intermolecular hydrogen bonding networks give rise to unique and characteristic absorption spectra in the terahertz region. spectroscopyonline.com While enantiomers (mirror images) will have identical THz spectra, diastereomers will exhibit distinct spectral fingerprints. nih.gov

Research on the diastereomers of threonine has demonstrated the capability of THz-TDS to clearly differentiate between them. For instance, L-threonine and L-allo-threonine show characteristic absorption peaks at different terahertz frequencies. spectroscopyonline.com L-threonine has been reported to have distinct peaks at approximately 1.42 THz and 2.14 THz, while L-allo-threonine exhibits its characteristic peaks at around 1.63 THz and 2.16 THz. spectroscopyonline.com The presence of these unique peaks allows for the unambiguous identification and even quantification of each diastereomer in a mixture. spectroscopyonline.com

This principle can be directly extended to the analysis of Cbz-L-thr-OH. The presence of the carbobenzyloxy protecting group will alter the molecular structure and, consequently, the crystal packing and hydrogen bonding network compared to the free amino acid. This will result in a different THz spectrum. However, the fundamental sensitivity of the technique to the stereochemical configuration remains. Therefore, Cbz-L-thr-OH and its potential diastereomeric impurity, Cbz-L-allo-threonine, would be expected to exhibit their own unique sets of absorption peaks in the THz spectrum.

The following interactive data table summarizes the characteristic THz absorption peaks for the diastereomers of the parent amino acid, L-threonine, illustrating the principle of diastereomeric differentiation by THz-TDS.

| Diastereomer | Characteristic Absorption Peak 1 (THz) | Characteristic Absorption Peak 2 (THz) |

|---|---|---|

| L-Threonine | 1.42 | 2.14 |

| L-allo-Threonine | 1.63 | 2.16 |

The quantitative analysis of diastereomeric mixtures is also feasible with THz-TDS. spectroscopyonline.com By creating calibration curves based on the intensity of characteristic absorption peaks for mixtures of known composition, the diastereomeric ratio in an unknown sample of Cbz-L-thr-OH can be determined. This provides a rapid, non-destructive method for quality control, complementing traditional chromatographic techniques.

Stereochemical Control and Enantioselective Synthesis of Cbz L Threonine Derivatives

Maintenance of Chiral Purity during Synthetic Transformations

The preservation of stereochemical integrity at the α- and β-carbons of Cbz-L-threonine is paramount during its conversion into more complex molecules. Epimerization, the unwanted inversion of a stereocenter, can occur under various reaction conditions, leading to a loss of optical purity and the formation of undesired diastereomers. beilstein-journals.org

Several factors can influence the maintenance of chiral purity:

Reaction Conditions: The choice of reagents, solvents, and temperature can significantly impact stereochemical outcomes. For instance, the use of certain coupling reagents in peptide synthesis can be prone to racemization, although newer reagents have been developed to suppress this side reaction. Dehydrative peptide bond formation catalyzed by specific agents has been shown to proceed with low epimerization. mdpi.com

Protecting Groups: The N-Cbz (benzyloxycarbonyl) group in Cbz-L-threonine plays a crucial role in preventing racemization of the α-amino acid center during many transformations. However, the stability of protecting groups on the side-chain hydroxyl group is also important. The formation of pseudoproline derivatives from threonine has been used to stabilize the cis-configuration of amide bonds and can improve yields in macrolactamizations, though the stability of these units must be considered. beilstein-journals.org

Reaction Mechanisms: Understanding the mechanism of a reaction is key to predicting and controlling its stereochemical course. For example, in peptide synthesis, the formation of oxazolone (B7731731) intermediates is a known pathway to racemization. Prudent selection of reagents, such as in chlorination reactions for subsequent couplings, is essential for maintaining the stereochemical integrity of the final products. acs.org

Table 1: Factors Influencing Chiral Purity in Cbz-L-threonine Reactions

| Factor | Influence on Chiral Purity | Example | Reference |

| Coupling Reagents | Can promote racemization via oxazolone intermediates. | Use of advanced coupling reagents designed to suppress racemization. | |

| Protecting Groups | The N-Cbz group protects the α-center; side-chain protection is also critical. | Formation of 2,2-dimethylated pseudoproline from threonine to stabilize amide bond configuration. | beilstein-journals.org |

| Reaction Conditions | Temperature, solvent, and specific catalysts can prevent or cause epimerization. | Dehydrative peptide bond formation with low catalyst loading to minimize epimerization. | mdpi.com |

Diastereoselective Synthesis and Reactions Involving Cbz-L-threonine

Diastereoselective synthesis aims to produce one diastereomer of a product in preference to others. Starting with the defined stereochemistry of Cbz-L-threonine, chemists can influence the formation of new stereocenters in a predictable manner.

One notable application is the use of Cbz-L-threonine derivatives in aldol (B89426) reactions. For example, N-Cbz amino aldehydes derived from threonine can undergo aldol additions with glycine (B1666218), catalyzed by enzymes like L-threonine aldolase (B8822740) (LTA), to yield specific diastereomers. nih.gov By manipulating reaction parameters such as temperature and glycine concentration, it is possible to favor the formation of either the L-threo or L-erythro diastereomer. nih.gov Similarly, the addition of organometallic reagents to aldehydes derived from protected threonine, such as Garner's aldehyde, can exhibit high diastereoselectivity. sigmaaldrich.com

The synthesis of higher amino sugars like destomic acid and lincosamine (B1675473) has been achieved through parallel sequences starting from derivatives of N-Cbz-serinal and N-BOC-threoninal. These sequences involve the stereoselective addition of allylic stannanes to enals, followed by stereoselective dihydroxylation. acs.org

Table 2: Examples of Diastereoselective Reactions with Cbz-L-threonine Derivatives

| Reaction Type | Reactants | Catalyst/Reagent | Major Diastereomer | Reference |

| Aldol Addition | N-Cbz amino aldehyde + Glycine | L-threonine aldolase (LTA) | L-threo | nih.gov |

| Aldol Addition | N-Cbz amino aldehyde + Glycine | Serine hydroxymethyl transferase (SHMT) | L-erythro | nih.gov |

| Allylation | Homologated enals from threoninal | (R)-γ-OTBS allylic stannane (B1208499) / BF₃ | Specific diastereomer for higher amino sugar synthesis | acs.org |

Investigation of O- to N-Acyl Transfer Rearrangements

O- to N-acyl transfer is a chemical rearrangement where an acyl group migrates from an oxygen atom to a nitrogen atom. This reaction is particularly relevant for serine- and threonine-containing peptides, where the side-chain hydroxyl group can be acylated, leading to an O-acyl isopeptide. nih.govarkat-usa.org This isopeptide can then rearrange to form the more thermodynamically stable native peptide bond. nih.gov

This rearrangement is a well-known side reaction in peptide chemistry but has also been harnessed for synthetic purposes. nih.govrsc.org The rate and feasibility of this migration are influenced by several factors:

Amino Acid Residue: The rearrangement occurs with both serine and threonine derivatives, but the steric hindrance from the methyl group in threonine can make the reaction more challenging compared to serine. arkat-usa.org

Ring Size of the Transition State: The acyl migration proceeds through a cyclic transition state. Studies have shown that migrations via 5- and 9-membered transition states can be more favorable than those involving 8- and 11-membered rings. arkat-usa.org

Reaction Conditions: The rearrangement is often promoted under basic conditions. arkat-usa.org For instance, the conversion of O-acyl products to the N-acyl form can occur readily under neutral or slightly basic aqueous conditions. nih.gov

This strategy has been applied to the synthesis of "difficult sequence-containing peptides." By synthesizing a more soluble O-acyl isopeptide and then inducing the O- to N-acyl migration, challenges associated with the low solubility of the target peptide can be overcome. nih.gov

Enantioselective Methodologies for the Preparation of Threonine-Based Building Blocks

Cbz-L-threonine itself is a product of enantioselective synthesis or resolution and serves as a chiral building block for the synthesis of other complex molecules. researchgate.net Enantioselective methodologies are crucial for creating new chiral centers with a high degree of stereocontrol.

One powerful approach is the use of threonine aldolases. These enzymes catalyze the C-C bond formation between glycine and an aldehyde, creating two new stereogenic centers with high enantio- and diastereoselectivity. researchgate.netresearchgate.net L-threonine aldolase (LTA) has been a focus of directed evolution studies to improve its diastereoselectivity for the synthesis of various β-hydroxy-α-amino acids. acs.org

Other enantioselective methods include:

Asymmetric Hydrogenation: This technique is widely used for the synthesis of chiral amines and amino acids. acs.org Catalytic asymmetric hydrogenation of specifically designed precursors can lead to the formation of threonine derivatives with high enantiomeric excess. nih.gov

Sharpless Asymmetric Epoxidation and Dihydroxylation: These methods are used to introduce chirality into molecules. For example, the synthesis of allo-threonine derivatives has been achieved using Sharpless asymmetric dihydroxylation (AD) of an alkene precursor. psu.edu

Chiral Pool Synthesis: This strategy utilizes readily available chiral molecules, like Cbz-L-threonine, as starting materials to synthesize more complex chiral targets, such as the unusual amino sugar 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose (AAT). researchgate.net

Role of Chiral Auxiliaries and Catalysis in Asymmetric Syntheses

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Amino acids and their derivatives are frequently used as chiral auxiliaries or as ligands for metal catalysts. baranlab.org For example:

Evans Auxiliaries: Chiral oxazolidinones, often derived from amino acids, are powerful chiral auxiliaries used in asymmetric alkylation reactions to synthesize other amino acids with high diastereoselectivity. renyi.hu

Bislactim Ethers (Schöllkopf-type): These chiral templates, derived from dipeptides like cyclo(-L-Val-Gly), are used for the asymmetric synthesis of α-amino acids. renyi.hu

Proline and its Derivatives: Proline and proline-threonine dipeptides can act as organocatalysts in asymmetric reactions, such as aldol and Michael additions, to afford products with high enantioselectivity. mdpi.com

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of a chiral product, is a highly efficient approach. This includes:

Metal-Catalyzed Asymmetric Hydrogenation: Chiral phosphine (B1218219) ligands complexed to metals like rhodium or iridium are highly effective catalysts for the enantioselective reduction of C=C and C=N bonds. acs.orgnih.gov

Enzyme Catalysis: As mentioned previously, enzymes like threonine aldolases act as highly specific chiral catalysts for the synthesis of β-hydroxy-α-amino acids. researchgate.netresearchgate.netacs.org The use of L-threonine aldolase from Candida humicola in the condensation of an aldehyde with glycine has been applied to the synthesis of thymine (B56734) polyoxin (B77205) C, creating a β-hydroxy-α-L-amino acid moiety as a single isomer. clockss.org

The combination of chiral auxiliaries and asymmetric catalysis provides a powerful toolbox for the stereocontrolled synthesis of complex molecules derived from Cbz-L-threonine.

Computational Chemistry and Molecular Modeling of Cbz L Thr Oh Systems

Quantum Mechanical (QM) and Molecular Mechanics (MM) Approaches for Conformational Analysis

Understanding the three-dimensional structure of Cbz-L-thr-OH is fundamental to comprehending its function. Conformational analysis using a combination of Molecular Mechanics (MM) and Quantum Mechanical (QM) methods is a standard approach to explore the potential energy surface of flexible molecules.

MM methods are typically used for an initial, broad exploration of the conformational space due to their computational efficiency. acs.org Following the initial MM scan, the lowest energy conformers are subjected to more rigorous and accurate QM calculations. aip.org For amino acids, these studies often reveal that intramolecular hydrogen bonds play a crucial role in stabilizing specific conformations. aip.org In the case of Cbz-L-thr-OH, hydrogen bonding between the amide proton, the carbonyl oxygen of the carbamate (B1207046), and the hydroxyl and carboxyl groups of the threonine moiety are expected to be key determinants of its preferred shape. A detailed conformational search on threonine itself, using methods like B3LYP/6-311++G**, has identified numerous stable conformers, highlighting the complexity that the flexible Cbz group adds to this landscape. aip.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost for studying the properties of medium-sized molecules like Cbz-L-thr-OH. orientjchem.orgscience.gov DFT calculations are instrumental in determining electronic properties, such as molecular orbital energies, and in predicting vibrational spectra. orientjchem.orgresearchgate.net

DFT functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are frequently employed to optimize molecular geometries and calculate electronic parameters. orientjchem.orgresearchgate.net These calculations provide the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is an indicator of the molecule's chemical stability and reactivity.

Furthermore, DFT is a powerful tool for predicting vibrational frequencies, which can be directly compared with experimental data from FT-IR and FT-Raman spectroscopy. science.govspectroscopyonline.com This comparison helps to confirm the calculated minimum-energy structure and allows for a detailed assignment of the vibrational modes. For L-threonine, extensive DFT studies have been performed to assign the vibrational bands, particularly clarifying the complex O-H and N-H stretching regions. researchgate.net

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Typical Experimental Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|---|

| O-H Stretch | 3500-3700 | 3300-3500 | Hydroxyl (Side Chain) |

| N-H Stretch | 3300-3400 | 3200-3350 | Amide (Cbz Group) |

| C=O Stretch (Carbamate) | 1720-1750 | 1690-1720 | Cbz Carbonyl |

| C=O Stretch (Carboxyl) | 1750-1780 | 1720-1760 | Carboxylic Acid |

| N-H Bend (Amide II) | 1510-1550 | 1520-1560 | Amide (Cbz Group) |

Note: The frequencies in this table are representative values. Actual frequencies depend on the specific computational method, basis set, and experimental conditions (e.g., solid state vs. solution, solvent polarity). researchgate.netspectroscopyonline.com

Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides a virtual laboratory to study the mechanisms of chemical reactions involving Cbz-L-thr-OH. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, offering deep insights into reaction kinetics and pathways. mdpi.com

For example, in peptide synthesis, Cbz-L-thr-OH can be activated to facilitate coupling with another amino acid or peptide. plos.org DFT calculations can model the formation of intermediates, such as active esters or mixed anhydrides, and elucidate the role of coupling reagents. researchgate.net QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful for studying enzymatic reactions where Cbz-L-thr-OH or a derivative is a substrate. mdpi.com These studies can model the covalent inhibition of an enzyme, like the proteasome, where the threonine residue plays a key role in the active site. mdpi.com The mechanism often involves nucleophilic attack by an active site residue on the ligand, and simulations can detail the entire process, including proton transfers and the formation of stable covalent adducts. mdpi.com

Docking and Molecular Dynamics Simulations for Peptide-Target Interactions (where Cbz-L-Thr-OH is part of a ligand or intermediate)

When Cbz-L-thr-OH is part of a larger peptide designed to interact with a biological target like a protein, molecular docking and molecular dynamics (MD) simulations are essential tools. frontiersin.orgnih.gov

Molecular Docking is a computational technique used to predict the binding orientation of a ligand within a protein's active site. frontiersin.org This method helps identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. frontiersin.org For instance, docking studies can reveal how the Cbz-protected N-terminus and the threonine side chain of a peptide ligand fit into the binding pockets of a protease. rcsb.orgresearchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to observe its behavior over time. nih.govunige.ch Starting from a docked pose, MD simulations can assess the stability of the binding mode, reveal conformational changes in both the peptide and the protein upon binding, and provide a more accurate estimation of binding affinity. rcsb.orgresearchgate.net In studies of enzyme-substrate complexes, MD simulations have shown that specific residues of the substrate, such as a threonine within a sorting signal, can play a surprising role in stabilizing the enzyme's active site for catalysis. rcsb.org These simulations are critical for understanding the molecular basis of substrate recognition and for guiding the rational design of more potent and specific inhibitors or peptide-based drugs. rcsb.orgnih.gov

Current Challenges and Future Research Directions in Cbz L Thr Oh Chemistry

Optimization of Synthesis for Scalability and Efficiency

The demand for synthetic peptides for therapeutic and research purposes necessitates production methods that are not only efficient but also scalable. rsc.orgresearchgate.net While Cbz-L-thr-OH is a standard reagent, its synthesis and subsequent use in peptide manufacturing face challenges related to process mass intensity (PMI), which is often high due to the multiple steps, use of excess reagents, and purification requirements. researchgate.netnih.gov

Future research is aimed at transitioning from traditional batch syntheses to more streamlined and scalable methods.

Liquid-Phase Peptide Synthesis (LPPS): For the production of shorter to medium-length peptides, convergent solution-phase synthesis is a viable strategy for large-scale production. sci-hub.se This method allows for the purification of intermediate peptide fragments by crystallization, which can be more cost-effective and easier to scale than the chromatographic purification required in solid-phase synthesis. sci-hub.se

Flow Chemistry: Continuous flow technologies offer significant advantages over batch processing, including improved heat transfer, enhanced safety, and ease of automation. researchgate.net Developing robust flow chemistry protocols for the synthesis of Cbz-protected dipeptides and their subsequent elongation could drastically improve efficiency and scalability. researchgate.net Research has demonstrated the successful synthesis of Cbz-Thr-Phe-OMe in a flow system, highlighting the potential of this approach. researchgate.net

Table 1: Comparison of Peptide Synthesis Strategies for Scalability

| Strategy | Advantages for Scalability | Challenges |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Easy automation, excess reagents can drive reactions to completion. openaccessjournals.comiris-biotech.de | High Process Mass Intensity (PMI), purification can be difficult to scale. researchgate.netnih.gov |

| Liquid-Phase Peptide Synthesis (LPPS) | Suitable for large-scale production, allows for purification of intermediates by crystallization. sci-hub.se | Can be challenging for longer peptide sequences due to solubility issues and cumulative yield loss. sci-hub.seopenaccessjournals.com |

| Flow Chemistry | Improved process control, enhanced safety, potential for high throughput and easy automation. researchgate.net | Requires specialized equipment, optimization of reaction parameters for each step can be complex. |

Development of Greener Synthetic Protocols for Cbz-L-thr-OH Production and Utilization

The environmental impact of chemical synthesis is a major concern, and the production of peptides is no exception. Solid-phase peptide synthesis (SPPS), the most common method, is notorious for its extensive use of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.orgresearchgate.net This has spurred significant research into creating more sustainable and environmentally benign protocols.

Key directions in greening Cbz-L-thr-OH utilization include:

Solvent Replacement: A primary goal is to replace hazardous solvents with greener alternatives. Research is actively exploring the use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), N-butylpyrrolidinone (NBP), or cyrene. The challenge lies in finding a single solvent that provides optimal performance for resin swelling, reagent solubility, and reaction kinetics for all amino acids in a sequence. rsc.org